molecular formula C19H23ClN2O2 B5740434 1-(3-chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine

1-(3-chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine

Cat. No.: B5740434
M. Wt: 346.8 g/mol
InChI Key: RIVVNXIWWVGETH-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylamine and 2,4-dimethoxybenzyl chloride.

    Formation of Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving the starting materials.

    Substitution Reactions: The 3-chlorophenyl group and the 2,4-dimethoxyphenylmethyl group are introduced through substitution reactions.

    Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity of the final product.

Industrial production methods may involve optimization of these synthetic routes to achieve large-scale production with cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the desired transformations.

Scientific Research Applications

1-(3-chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders and psychiatric conditions.

    Industry: The compound is used in the development of new materials and as a building block in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3-chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:

    1-(3-chlorophenyl)piperazine: This compound lacks the 2,4-dimethoxyphenylmethyl group, which may result in different pharmacological properties.

    1-(2,4-dimethoxyphenyl)methylpiperazine: This compound lacks the 3-chlorophenyl group, which may also lead to different chemical and biological activities.

    1-(4-methoxyphenyl)piperazine: This compound has a methoxy group instead of a dimethoxy group, which can affect its reactivity and interactions.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-23-18-7-6-15(19(13-18)24-2)14-21-8-10-22(11-9-21)17-5-3-4-16(20)12-17/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVVNXIWWVGETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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